molecular formula C15H13ClO3 B2385343 (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone CAS No. 34702-01-7

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B2385343
CAS No.: 34702-01-7
M. Wt: 276.72
InChI Key: GQKWTEFZEUUWCD-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13ClO3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-Chlorobenzoyl chloride and 2,4-dimethoxybenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,4-dimethoxybenzene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, and then gradually warmed to room temperature.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
  • (2-Chlorophenyl)(4-chlorophenyl)methanone
  • (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone

Uniqueness

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both chloro and dimethoxy substituents on the aromatic rings. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-(2,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKWTEFZEUUWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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